molecular formula C18H18N2O2S B11469997 5,8-Dimethoxy-4-methyl-2-[(3-pyridylmethyl)sulfanyl]quinoline

5,8-Dimethoxy-4-methyl-2-[(3-pyridylmethyl)sulfanyl]quinoline

Cat. No.: B11469997
M. Wt: 326.4 g/mol
InChI Key: YWQOZRFVHXJISI-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methyl-2-[(3-pyridylmethyl)sulfanyl]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-4-methyl-2-[(3-pyridylmethyl)sulfanyl]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-methylquinoline with 3-pyridylmethyl sulfide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-methyl-2-[(3-pyridylmethyl)sulfanyl]quinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

5,8-Dimethoxy-4-methyl-2-[(3-pyridylmethyl)sulfanyl]quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-4-methyl-2-[(3-pyridylmethyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of applications.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Chloroquine: Used as an antimalarial drug.

Uniqueness

5,8-Dimethoxy-4-methyl-2-[(3-pyridylmethyl)sulfanyl]quinoline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5,8-dimethoxy-4-methyl-2-(pyridin-3-ylmethylsulfanyl)quinoline

InChI

InChI=1S/C18H18N2O2S/c1-12-9-16(23-11-13-5-4-8-19-10-13)20-18-15(22-3)7-6-14(21-2)17(12)18/h4-10H,11H2,1-3H3

InChI Key

YWQOZRFVHXJISI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)SCC3=CN=CC=C3

Origin of Product

United States

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